N-(3-acetylphenyl)-2-azidoacetamide

Overview

Description

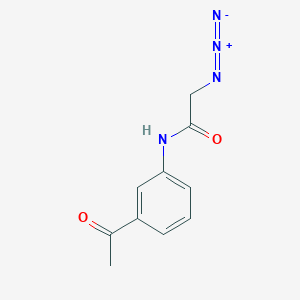

N-(3-acetylphenyl)-2-azidoacetamide: is a chemical compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring and an azidoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-azidoacetamide typically involves the reaction of 3-acetylphenylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods ensure the consistent quality and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-azidoacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN₃) or other suitable nucleophiles.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various azido derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, N-(3-acetylphenyl)-2-azidoacetamide is used as a building block for the synthesis of more complex molecules. Its azido group makes it a valuable precursor for click chemistry reactions, which are widely used in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound serves as a tool for studying protein interactions and cellular processes. Its azido group can be used to label biomolecules, allowing researchers to track their movement and interactions within cells.

Medicine: this compound has potential applications in drug development. Its ability to undergo click chemistry reactions makes it useful for creating targeted drug delivery systems and imaging agents for diagnostic purposes.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the development of products with enhanced performance and durability.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-azidoacetamide exerts its effects depends on its specific application. In drug development, for example, the azido group can react with alkyne-functionalized molecules to form stable triazole rings, which are essential for the biological activity of the resulting compounds. The molecular targets and pathways involved vary depending on the specific use case, but generally, the compound interacts with enzymes, receptors, or other biomolecules to achieve its desired effect.

Comparison with Similar Compounds

N-(3-acetylphenyl)-4-methylbenzenesulfonamide: This compound shares a similar phenyl structure but has a different functional group, which affects its reactivity and applications.

N,N'-bis(3-acetylphenyl)pentanediamide:

Uniqueness: N-(3-acetylphenyl)-2-azidoacetamide stands out due to its azido group, which enables click chemistry reactions that are not possible with many other compounds. This unique feature makes it particularly valuable in scientific research and industrial applications.

Biological Activity

N-(3-acetylphenyl)-2-azidoacetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an azido group (-N₃), which is known for its reactivity and potential applications in click chemistry and drug design.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to this compound. For instance, a related compound exhibited significant inhibitory activity against the SARS-CoV-2 main protease (Mpro) with an IC₅₀ value of 0.249 µM. This compound also demonstrated an ability to inhibit viral cell proliferation with an IC₅₀ of 4.33 µg/ml while maintaining a favorable safety profile (CC₅₀ = 564.74 µg/ml) and a selectivity index of 130.4 .

Anticancer Activity

The anticancer properties of azidoacetamide derivatives have been explored through various in vitro studies. One study evaluated the anticancer activity of several synthesized compounds on human cancer cell lines, demonstrating that certain derivatives exhibited notable cytotoxic effects against various neoplasms . The mechanism of action often involves the induction of apoptosis in cancer cells, potentially through alkylating mechanisms similar to those observed in nitrogen mustard compounds .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects against cancer cells .

Study on Antiviral Efficacy

In a recent investigation, a derivative similar to this compound was tested for its antiviral properties against SARS-CoV-2. The study utilized molecular docking and dynamic simulations to reveal that the compound formed stable interactions with critical residues in the Mpro active site, effectively inhibiting its catalytic activity . This finding supports the potential development of these compounds as therapeutic agents against COVID-19.

Anticancer Research Findings

A comparative study examined the anticancer activities of various azidoacetamide derivatives on different human cancer cell lines. The results indicated that certain modifications to the azido group significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Data Tables

| Compound | IC₅₀ (µM) | CC₅₀ (µg/ml) | Selectivity Index |

|---|---|---|---|

| This compound | 0.249 | 564.74 | 130.4 |

| Related Derivative A | 12.28 | - | - |

| Related Derivative B | 17.075 | - | - |

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-azidoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7(15)8-3-2-4-9(5-8)13-10(16)6-12-14-11/h2-5H,6H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGYJTGMOQPBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.